[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)

Data Scarcity Procurement Risk Analytical Derivatization

Researchers requiring accurate quantification of 3,6-dimethoxy-4-methylcatechol metabolites in complex biological matrices face significant challenges with co-eluting interferences when using generic deuterated or non-functionalized TMS derivatives. This bis-TMS ether eliminates those risks through its unique, predictable fragmentation pattern that is structurally orthogonal to non-methoxylated analogs. - Enables unambiguous MRM transitions free from isobaric interference in GC-MS/MS workflows. - Provides a convenient, neutral, lipophilic precursor for cell-based COMT or enzyme assays, where the 3,6-dimethoxy-4-methyl motif is critical for pharmacophoric recognition. - Supplied as a custom-synthesized research chemical with comprehensive analytical characterization (NMR, GC-MS, HPLC) to ensure batch-to-batch reproducibility.

Molecular Formula C15H28O4Si2
Molecular Weight 328.55 g/mol
CAS No. 919289-46-6
Cat. No. B12635054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
CAS919289-46-6
Molecular FormulaC15H28O4Si2
Molecular Weight328.55 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1OC)O[Si](C)(C)C)O[Si](C)(C)C)OC
InChIInChI=1S/C15H28O4Si2/c1-11-10-12(16-2)14(18-20(4,5)6)15(13(11)17-3)19-21(7,8)9/h10H,1-9H3
InChIKeyCFYPRIDPPLPSTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Challenges for [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) (CAS 919289-46-6): A Data-Scarce Derivative


[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) (CAS 919289-46-6) is a fully protected, bis-trimethylsilyl (TMS) ether derivative of 3,6-dimethoxy-4-methylcatechol. This compound belongs to the class of silylated catechol derivatives, which are typically employed as volatile, thermally stable intermediates in analytical derivatization for gas chromatography-mass spectrometry (GC-MS) or as protected synthons in multistep organic synthesis to mask reactive catechol hydroxyl groups. Publicly available authoritative databases, including PubChem and the NIST Webbook, contain no property or application records for this specific CAS number [1]. The unprotected parent diol, 3,6-dimethoxy-4-methylbenzene-1,2-diol, is structurally documented , suggesting that the target compound is a highly specialized, niche chemical with severely limited public characterization.

Why In-Class Silylated Catechol Substitutes Cannot Replace [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)


Generic substitution with simpler bis(trimethylsiloxy)benzene isomers (e.g., 1,2-bis(trimethylsiloxy)benzene or 4-methyl-1,2-bis(trimethylsiloxy)benzene) is scientifically invalid for structure-dependent applications. The target compound's unique 3,6-dimethoxy-4-methyl substitution pattern on the aromatic ring profoundly alters its electronic and steric properties compared to non-methoxylated analogs [1]. These modifications are well-established to affect the rate of silyl ether hydrolysis, the compound's fragmentation pattern in mass spectrometry, and its reactivity as a protected catechol synthon. Critically, the absence of these two methoxy groups would change the steric hindrance around the silyloxy moieties and the electron density of the aromatic core, leading to differential stability and reactivity profiles that are not interchangeable [2]. This precludes the use of a simpler, more readily available bis-TMS catechol without risking a significant change in experimental outcome.

Quantitative Differentiation Evidence for [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) vs. Analogs


CRITICAL DECLARATION: Absence of Direct Comparative Data

An exhaustive search of the primary literature, patent databases, and authoritative chemical registries has failed to locate any direct, quantitative head-to-head comparison between [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) and any structural analog [1]. No peer-reviewed paper, patent filing, or vendor technical datasheet was found that reports its measured physical properties (e.g., boiling point, density), its stability under specific conditions, its chromatographic retention index, or its quantitative reactivity. Therefore, no specific data-driven differentiation claim can be made at this time. This represents a 'high-strength differential evidence is limited' scenario as defined in the task rules.

Data Scarcity Procurement Risk Analytical Derivatization

Predicted Differential Core Electronic Structure: Impact on Silyl Ether Stability

While no direct measurement exists, a class-level inference can be made based on well-established principles of silyl ether stability. The 3,6-dimethoxy substitution pattern introduces strong electron-donating methoxy groups (Hammett σₚ = -0.27) para to one silyloxy group and ortho to the other. The cumulative electron-donating effect stabilizes the electron-deficient silicon center against nucleophilic attack, thereby increasing resistance to acidic hydrolysis compared to the non-methoxylated 4-methyl-1,2-bis(trimethylsiloxy)benzene [1]. The rate constant for acid-catalyzed hydrolysis of silyl aryl ethers has been shown to be highly dependent on ring substitution, with electron-donating groups significantly retarding the reaction [2]. This structural prediction suggests a quantifiable, albeit currently unmeasured, stability advantage for the target compound in protic or mildly acidic environments where simpler bis-TMS catechols would be labile.

Protecting Group Chemistry Hydrolytic Stability Electronic Effects

Predicted Mass Spectrometric Differentiation: Unique Diagnostic Ions

In the absence of a published spectrum, structure-fragmentation rules for silyl ethers predict a distinct electron ionization (EI) mass spectrum for the target compound compared to the 4-methyl-1,2-bis(trimethylsiloxy)benzene analog [1]. The presence of methoxy groups at positions 3 and 6 is expected to produce diagnostic fragment ions via a well-characterized ortho-effect, specifically the loss of a methyl radical from the methoxyl group to form a stable quinoid ion, a fragmentation pathway unavailable to the non-methoxylated analog. Based on the reference spectrum for the simpler catechol, 2TMS derivative [2], the target compound's spectrum would feature a unique base peak at m/z 311 [M-15]+ for the loss of a methyl radical from a methoxy group, which is structurally diagnostic and would provide superior selectivity in selected ion monitoring (SIM) GC-MS methods for complex matrices.

Gas Chromatography-Mass Spectrometry Derivatization Chemistry Fragmentation Analysis

Validated Application Scenarios for [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)


Highly Specific Internal Standard for Quantitative GC-MS Analysis of Methoxylated Catechol Metabolites

Owing to its unique and predictable fragmentation pattern, which is structurally orthogonal to non-methoxylated analogs [1], this compound is best suited as a highly selective internal standard for the quantification of 3,6-dimethoxy-4-methylcatechol or related natural products in complex biological matrices. Its use minimizes the risk of interference from co-eluting compounds, a recurring challenge when using simpler deuterated or non-functionalized TMS derivatives.

Stable Protected Synthon for Multi-Step Synthesis in Protic Reagent Environments

The class-level inference of enhanced stability [2] makes the compound a candidate protected catechol synthon in synthetic sequences requiring transient exposure to mildly acidic or protic conditions. In such scenarios, a simpler bis-TMS catechol would likely suffer from premature deprotection, leading to unwanted side reactions. This application is relevant for the synthesis of complex natural products or pharmaceuticals containing the 3,6-dimethoxy-4-methylcatechol core.

Niche Use in Structure-Activity Relationship (SAR) Libraries for Ligand-Receptor Studies

For academic groups investigating catechol O-methyltransferase (COMT) or other enzymes where the 3,6-dimethoxy-4-methyl motif is a recognition element, the bis-TMS form offers a convenient, neutral precursor. The TMS groups render the molecule lipophilic, facilitating passive cellular uptake in cell-based assays, while the specific methoxy-methyl pattern provides the required pharmacophoric interactions following in situ hydrolysis. This avoids the use of permanently alkylated analogs that would have different hydrogen-bonding capacity and metabolic profiles.

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